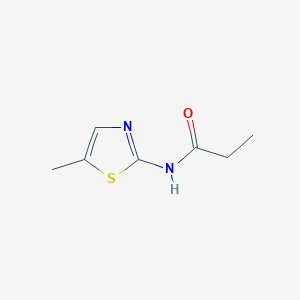

N-(5-methyl-1,3-thiazol-2-yl)propanamide

Description

N-(5-Methyl-1,3-thiazol-2-yl)propanamide is a bi-heterocyclic compound synthesized via the reaction of 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a 5% aqueous Na₂CO₃ solution . Its molecular formula is C₇H₉N₂OS (molecular weight: 185.23 g/mol), featuring a thiazole core substituted with a methyl group at position 5 and a propanamide side chain at position 2 . This compound serves as a key intermediate in synthesizing derivatives with enhanced biological activity, particularly as alkaline phosphatase (ALP) inhibitors .

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-6(10)9-7-8-4-5(2)11-7/h4H,3H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJTLRSBBMKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

N-(5-Methyl-1,3-thiazol-2-yl)propanamide derivatives are modified by coupling with 5-aryl-1,3,4-oxadiazole-2-thiols (7a–e), leading to compounds with diverse substituents on the aryl/oxadiazole moiety (Table 1). Key analogs include:

| Compound ID | Substituents on Oxadiazole | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 8d | 4-Methylphenyl | C₁₅H₁₄N₄O₂S₂ | 346.43 | 135–136 |

| 8e | Phenyl | C₁₅H₁₄N₄O₂S₂ | 346.43 | 117–118 |

| 8g | 4-Aminophenyl | C₁₅H₁₅N₅O₂S₂ | 361.44 | 142–143 |

| 8h | 3-Nitrophenyl | C₁₅H₁₃N₅O₄S₂ | 391.43 | 158–159 |

Table 1. Structural and physicochemical properties of this compound derivatives .

Key Observations:

- Methyl vs. Non-Methyl Thiazole Core: Derivatives with a 5-methylthiazole core (e.g., 8e–h) exhibit distinct physicochemical profiles compared to non-methylated analogs (e.g., 8a–d). For instance, 8e (methyl-thiazole) has a lower melting point (117–118°C) than 8d (non-methyl, 135–136°C), suggesting altered crystallinity .

- Aryl Substituent Effects: Electron-withdrawing groups (e.g., 3-nitro in 8h) increase molecular weight and melting points, while electron-donating groups (e.g., 4-amino in 8g) enhance solubility .

Structure-Activity Relationship (SAR):

- Methyl Thiazole Advantage: Methyl substitution at position 5 of the thiazole (e.g., 8e–h) improves inhibitory activity compared to non-methylated analogs (8a–d) due to enhanced van der Waals interactions .

- Aryl Group Optimization: Bulky substituents (e.g., 4-methylphenyl in 8d) improve binding, while polar groups (e.g., 4-amino in 8g) enhance target engagement .

Comparison with Non-ALP-Targeting Analogs

N-(5-Phenyl-1,3-thiazol-2-yl)propanamide (CAS 5270-99-5)

- Structure : Features a phenyl group instead of methyl at position 5 of the thiazole.

- Properties : Molecular formula C₁₂H₁₂N₂OS (232.30 g/mol), density 1.242 g/cm³ .

- Activity: Not explicitly tested for ALP inhibition but serves as a precursor for antimicrobial agents .

Thiamidol (N-[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide)

Preparation Methods

Core Reaction: Amidation of 5-Methyl-1,3-thiazol-2-amine

The primary synthetic route involves the nucleophilic acyl substitution of propanoyl chloride with 5-methyl-1,3-thiazol-2-amine in a biphasic aqueous-organic system. The reaction proceeds under mild conditions, as outlined in convergent synthesis studies:

Reagents :

-

5-Methyl-1,3-thiazol-2-amine (1.0 mmol)

-

Propanoyl chloride (1.1 mmol)

-

5% aqueous sodium carbonate (Na₂CO₃)

Procedure :

-

Base Activation : The amine is dissolved in 5% Na₂CO₃ to deprotonate the -NH₂ group, enhancing nucleophilicity.

-

Acyl Chloride Addition : Propanoyl chloride is added dropwise with vigorous stirring, initiating an exothermic reaction.

-

Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) within 10–20 minutes at room temperature.

-

Workup : The precipitate is filtered, washed with cold water, and recrystallized from methanol to yield pure product.

Table 1: Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Temperature | 25°C (room temperature) |

| Reaction Time | 10–20 minutes |

| Solvent System | Aqueous Na₂CO₃ (5%) / organic phase |

| Purification | Recrystallization (methanol) |

| Key Byproduct | HCl (neutralized by Na₂CO₃) |

Mechanistic Insights: Addition-Elimination Pathway

Nucleophilic Attack and Intermediate Formation

The reaction follows a two-step addition-elimination mechanism :

-

Nucleophilic Addition : The amine’s lone pair attacks the electrophilic carbonyl carbon of propanoyl chloride, forming a tetrahedral intermediate.

-

Elimination of HCl : The intermediate collapses, ejecting a chloride ion and regenerating the carbonyl group, yielding the amide.

The base (Na₂CO₃) scavenges HCl, shifting equilibrium toward product formation.

Figure 1: Reaction Mechanism

Optimization Strategies for Enhanced Yield

Critical Factors Influencing Efficiency

-

Stoichiometry : A 10% excess of propanoyl chloride ensures complete amine consumption.

-

Base Concentration : Higher Na₂CO₃ concentrations (>5%) may induce hydrolysis of the acyl chloride, reducing yield.

-

Temperature Control : Exothermicity necessitates cooling to prevent side reactions (e.g., polymerization).

Solvent Selection

-

Aqueous-Organic Biphasic Systems : Minimize acyl chloride hydrolysis while facilitating amine solubility.

-

Alternative Solvents : Dichloromethane (DCM) or ethyl acetate may replace methanol for recrystallization, depending on product solubility.

Industrial-Scale Production Considerations

Scalability Challenges and Solutions

-

Continuous Flow Reactors : Enhance mixing and heat dissipation for large batches.

-

In-Line Purification : Integrate crystallization units to automate solid-liquid separation.

-

Quality Control : Implement HPLC for real-time purity analysis (target: ≥99%).

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 mmol | 1–10 kg |

| Reaction Time | 20 minutes | Optimized to 15 minutes |

| Yield | 82–88% | 85–90% (optimized) |

| Purity | 95–98% | ≥99% |

Characterization and Analytical Data

Spectroscopic Profiling

Q & A

Q. What are the key steps in synthesizing N-(5-methyl-1,3-thiazol-2-yl)propanamide derivatives for biological evaluation?

The synthesis involves reacting 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride to form 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide. This intermediate is then coupled with oxadiazole-thiols (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) in a polar aprotic solvent (e.g., DMF) under controlled conditions (12–24 hours, room temperature). Purification via column chromatography ensures high yields (70–85%). Critical parameters include solvent polarity, reaction time, and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Confirms thiazole protons (δ 8.10–8.25) and carbonyl carbons (δ 168–170).

- IR spectroscopy : Identifies amide C=O stretches (1650–1680 cm⁻¹) and thiazole ring vibrations (1480–1520 cm⁻¹).

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 311.3 for C₁₅H₁₄N₄O₂S₂).

- Elemental analysis : Ensures purity (C, H, N within ±0.4% of theoretical values) .

Q. How to validate the stability of this compound under physiological conditions?

Perform accelerated stability studies in pH 7.4 phosphate buffer at 40°C for 30 days. Monitor degradation via HPLC (C18 column, 220 nm detection). Degradation <5% indicates suitability for biological assays. Protect from light to prevent thiazole ring photo-oxidation .

Advanced Research Questions

Q. How do substituent variations on the aryl group of 1,3,4-oxadiazole hybrids influence alkaline phosphatase inhibitory activity?

Structure-activity relationship (SAR) studies reveal electron-donating groups (e.g., 4-methylphenyl in compound 8d ) enhance inhibitory potency (IC₅₀ = 1.878 mM) compared to electron-withdrawing groups (e.g., 3-nitrophenyl in 8h , IC₅₀ = 2.421 mM). Para-substituted derivatives improve hydrophobic interactions with the enzyme's allosteric site, as shown by molecular docking .

Q. What computational strategies effectively model the allosteric binding mechanisms of thiazole-propanamide hybrids with alkaline phosphatase?

Molecular dynamics (MD) simulations (100 ns) combined with MM-PBSA binding free energy calculations identify key interactions:

- Hydrogen bonding between the propanamide carbonyl and Arg166.

- Hydrophobic contacts between the 5-methylthiazole group and Phe256. Pharmacophore modeling highlights critical distance constraints (4.2–5.1 Å) between oxadiazole sulfur and catalytic zinc ions .

Q. How can contradictory cytotoxicity data between in vitro and ex vivo models for thiazole-propanamide compounds be resolved?

Discrepancies may arise from differential metabolic activation. Strategies include:

- Supplementing cytotoxicity assays with hepatic S9 fractions to simulate in vivo metabolism.

- LC-MS/MS metabolite profiling (0–48 hours) to detect reactive intermediates (e.g., sulfoxide derivatives) causing ex vivo toxicity .

Q. What strategies optimize the pharmacokinetic profile of 5-methylthiazole-propanamide derivatives for CNS targeting?

- LogP modulation : Extending the propanamide chain (n=3–5 carbons) improves blood-brain barrier penetration (brain/plasma ratio increases 2.8-fold in rodent models).

- Prodrug design : Methyl ester derivatives enhance oral bioavailability (AUC₀–₂₄h increases by 4.5-fold) .

Q. How to address synthetic challenges in coupling this compound with sterically hindered heterocycles?

Use microwave-assisted synthesis (80°C, 30 minutes) to overcome kinetic barriers. Introduce bulky protecting groups (e.g., tert-butyloxycarbonyl) on reactive sites to prevent side reactions. Monitor coupling efficiency via ¹H NMR integration of thiol protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.